Bis(methylthio)methane

Descripción

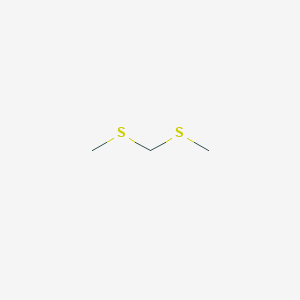

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

bis(methylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S2/c1-4-3-5-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCDPORVFVOGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061822 | |

| Record name | Methane, bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale yellow, oily liquid with an odour of fresh mustard | |

| Record name | bis(Methylthio)methane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

147.00 to 148.00 °C. @ 760.00 mm Hg | |

| Record name | Bis(methylthio)methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohols and oils | |

| Record name | Bis(methylthio)methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | bis(Methylthio)methane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.959-1.059 | |

| Record name | bis(Methylthio)methane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1618-26-4 | |

| Record name | 2,4-Dithiapentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1618-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(methylthio)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001618264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(methylthio)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dithiapentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(METHYLTHIO)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128SGX814T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(methylthio)methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(methylthio)methane from Formaldehyde and Methanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(methylthio)methane, also known as 2,4-dithiapentane or formaldehyde (B43269) dimethyl mercaptal, is a valuable organosulfur compound with applications in the pharmaceutical, agricultural, and flavor industries.[1][2] Its synthesis is most commonly achieved through the acid-catalyzed condensation of formaldehyde and methanethiol (B179389). This technical guide provides a comprehensive overview of this synthesis, including detailed experimental protocols, a summary of reaction conditions and yields, and an elucidation of the reaction mechanism. The information is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (C₃H₈S₂) is a colorless liquid with a characteristic pungent odor.[1] It serves as a key intermediate in the synthesis of various sulfur-containing pharmaceuticals and agrochemicals.[1][2] The primary and most efficient route to this compound is the direct condensation of formaldehyde with methanethiol, a reaction that is catalyzed by an acid.[1][3] This guide will focus on the core principles and practical execution of this important synthetic transformation.

Reaction Mechanism and Pathway

The synthesis of this compound from formaldehyde and methanethiol proceeds via a two-step acid-catalyzed nucleophilic addition-elimination mechanism.

Step 1: Formation of the Hemithioacetal

The reaction is initiated by the protonation of the formaldehyde carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of methanethiol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent deprotonation of the resulting intermediate yields a hemithioacetal.

Step 2: Formation of the Dithioacetal (this compound)

The hydroxyl group of the hemithioacetal is then protonated by the acid catalyst, forming a good leaving group (water). The departure of the water molecule is assisted by the lone pair of electrons on the adjacent sulfur atom, leading to the formation of a resonance-stabilized thionium (B1214772) ion. A second molecule of methanethiol then attacks the electrophilic carbon of the thionium ion. Final deprotonation yields the stable dithioacetal product, this compound, and regenerates the acid catalyst.

Figure 1. Reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocols

While various acid catalysts can be employed, a common laboratory-scale preparation utilizes a strong acid catalyst. The following is a representative protocol.

Materials:

-

Paraformaldehyde

-

Methanethiol

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous potassium carbonate (K₂CO₃)

-

5% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Dilute potassium permanganate (B83412) (KMnO₄) solution

Procedure:

-

In a well-ventilated fume hood, a reaction vessel equipped with a stirrer and a gas inlet is charged with paraformaldehyde.

-

The vessel is cooled in an ice bath, and methanethiol is carefully introduced into the vessel.

-

A catalytic amount of concentrated hydrochloric acid is added dropwise to the stirred mixture.

-

The reaction is allowed to proceed with stirring, and the temperature is gradually allowed to rise to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and washed with a 5% aqueous sodium hydroxide solution to neutralize the acid catalyst and remove unreacted methanethiol.

-

The organic layer is then washed with water and brine, and subsequently dried over anhydrous potassium carbonate.[4]

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by distillation to yield pure this compound.[4]

-

All gaseous effluents should be passed through a scrubber containing a dilute potassium permanganate solution to oxidize any residual methanethiol.[4]

Data Presentation

The yield of this compound is dependent on various factors including the choice of acid catalyst, reaction temperature, and reaction time. The following table summarizes representative data from the literature for different synthetic approaches.

| Formaldehyde Source | Methanethiol (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Formaldehyde | 2 | Acid Catalyst | Not specified | Not specified | Not specified | High | [1][2] |

| Dimethyl Sulfoxide | - | Acetic Anhydride | None | 130 | 1 | - | [5] |

| (DMSO) / Acetic | then H₂SO₄ | ||||||

| Anhydride |

Note: Specific yield data for the direct condensation of formaldehyde and methanethiol is often reported as "high" or "efficient" in general literature without precise quantitative values. The synthesis from DMSO is an alternative route.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Figure 2. General workflow for the synthesis of this compound.

Conclusion

The acid-catalyzed condensation of formaldehyde and methanethiol remains the most practical and efficient method for the synthesis of this compound. This technical guide has provided a detailed overview of the reaction mechanism, a representative experimental protocol, and a summary of the key aspects of this synthesis. The provided diagrams offer a clear visualization of the chemical pathway and the experimental workflow. This information should prove valuable for researchers and professionals requiring a foundational understanding and practical guidance for the preparation of this important chemical intermediate.

References

An In-depth Technical Guide to Bis(methylthio)methane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(methylthio)methane, also known as 2,4-dithiapentane or formaldehyde (B43269) dimethyl mercaptal, is a versatile organosulfur compound with the chemical formula C₃H₈S₂.[1][2] First synthesized in 1941, it is a colorless liquid characterized by a strong, pungent odor reminiscent of mustard in its pure form.[3] This compound is not only a significant contributor to the aroma of white truffles but also serves as a valuable synthetic intermediate in various chemical industries, including pharmaceuticals.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications, with a focus on its relevance to drug development.

Physical and Chemical Properties

This compound is a relatively stable compound under normal conditions, though it is incompatible with strong oxidizing agents and strong bases.[5] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈S₂ | [1][6] |

| Molecular Weight | 108.23 g/mol | [1][6] |

| CAS Number | 1618-26-4 | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Strong, pungent, mustard-like | [3] |

| Boiling Point | 147-148 °C | [3] |

| Melting Point | Information not readily available | |

| Density | 1.059 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.53 | [7] |

Solubility and Spectroscopic Data

| Property | Value | Reference(s) |

| Water Solubility | Immiscible | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [1] |

| ¹H NMR (CDCl₃, 300 MHz), δ (ppm) | 2.15 (s, 6H, 2 x CH₃), 3.62 (s, 2H, CH₂) | [8] |

| ¹³C NMR (CDCl₃, 25.16 MHz), δ (ppm) | 14.31 (CH₃), 40.12 (CH₂) | [8] |

| UV max (nm) | 238 |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are commonly employed:

Method 1: Reaction of Formaldehyde with Methanethiol (B179389)

This widely used and efficient method involves the acid-catalyzed condensation of formaldehyde with methanethiol.[1]

-

Reactants: Formaldehyde, methanethiol, acid catalyst (e.g., hydrochloric acid).

-

Procedure: Methanethiol is added to an aqueous solution of formaldehyde containing a catalytic amount of a strong acid. The reaction mixture is stirred, typically at room temperature, until the reaction is complete. The organic layer containing the product is then separated, washed, dried, and purified by distillation.

Method 2: Reaction of Dimethoxymethane with Methanethiol

This alternative synthesis route also yields this compound with high purity and yield.[1]

-

Reactants: Dimethoxymethane, methanethiol, acid catalyst.

-

Procedure: Dimethoxymethane and methanethiol are reacted in the presence of an acid catalyst. The workup and purification steps are similar to Method 1.

The logical workflow for the synthesis of this compound is illustrated in the following diagram:

Purification

A common purification method involves dissolving the crude product in diethyl ether, washing it with aqueous alkali solutions to remove acidic impurities, and then drying the organic phase over an anhydrous drying agent like potassium carbonate. The purified this compound is then obtained by distillation under a nitrogen atmosphere.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR, a sample of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃). The solution is then filtered into an NMR tube.

-

Data Acquisition: Spectra are recorded on a standard NMR spectrometer (e.g., 300 MHz for ¹H NMR). The chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, a thin film of this compound can be prepared between two salt plates (e.g., NaCl or KBr) for analysis.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method for generating ions.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various sulfur-containing compounds, some of which have demonstrated potential in pharmaceutical applications.[1] The dithioacetal functionality can be deprotonated to form a nucleophile, which can then react with various electrophiles to create more complex molecular scaffolds.

While a direct, widely marketed drug synthesized from this compound is not prominently documented, its utility as a building block is significant for the synthesis of novel therapeutic agents. For instance, dithioacetals are precursors to ketones and aldehydes, and the sulfur atoms can be involved in a variety of transformations to introduce different functional groups.

The following diagram illustrates a generalized synthetic pathway where this compound can be utilized as a precursor for the synthesis of a hypothetical sulfur-containing drug candidate.

This generalized pathway highlights the potential of this compound in generating diverse molecular structures that could be screened for biological activity.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It can cause skin and eye irritation.[5] Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable organosulfur compound with well-defined physical and chemical properties. Its straightforward synthesis and versatile reactivity make it an important building block in organic chemistry. For researchers and professionals in drug development, understanding the properties and synthetic utility of this compound can open avenues for the creation of novel sulfur-containing molecules with potential therapeutic applications. As the quest for new medicines continues, the role of such fundamental chemical intermediates remains critical.

References

- 1. Peptides KGF, Keratinocyte Growth Factor Products, USA [biosyn.com]

- 2. CN103497206B - Synthesis method for cefaclor key intermediate - Google Patents [patents.google.com]

- 3. acs.org [acs.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. 2,4-Dithiapentane | C3H8S2 | CID 15380 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(methylthio)methane (CAS 1618-26-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(methylthio)methane, also known as formaldehyde (B43269) dimethyl dithioacetal or 2,4-dithiapentane, is a versatile organosulfur compound with the CAS number 1618-26-4.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. Furthermore, it explores the key chemical reactions of this compound, highlighting its utility in organic synthesis, particularly as a formyl anion equivalent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow oily liquid with a characteristic pungent, mustard-like, or sulfurous odor.[1][2][3] It is a stable compound under normal conditions but can react vigorously with oxidizing agents.[4] It is slightly soluble in water but soluble in organic solvents like alcohols and ethers.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1618-26-4 | [1][3] |

| Molecular Formula | C₃H₈S₂ | [3] |

| Molecular Weight | 108.23 g/mol | [3][6][7] |

| Appearance | Clear, colorless to pale yellow oily liquid | [1][2][3][8] |

| Odor | Mustard-like, sulfurous, garlic-like | [2][3][6] |

| Boiling Point | 147-148 °C | [2][3][6][7] |

| Density | 1.059 g/mL at 25 °C | [2][3][6][7] |

| Refractive Index (n²⁰/D) | 1.530 | [2][3][6] |

| Flash Point | 42-44 °C (107.6-111 °F) - closed cup | [1][6][9] |

| Solubility | Slightly soluble in water; soluble in alcohols and oils | [4][5] |

| Vapor Pressure | 4.679 hPa at 20 °C | [7] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Solvent | Reference |

| 3.62 - 3.68 | Singlet | 2H | Methylene (B1212753) protons (-S-CH₂ -S-) | CDCl₃, Methanol-d₄ | [10] |

| 2.15 | Singlet | 6H | Methyl protons (2 x -SCH₃ ) | CDCl₃, Methanol-d₄ | [10] |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) [ppm] | Assignment | Solvent | Reference |

| 40.12 | Methylene carbon (-S-C H₂-S-) | CDCl₃ | |

| 14.31 | Methyl carbons (2 x -SC H₃) | CDCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key absorptions include C-H stretching and bending vibrations.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretching (methyl and methylene groups) |

| ~1430 | Medium | C-H bending (methyl and methylene groups) |

| ~1200 | Medium | CH₂ wagging |

| ~960 | Medium | CH₃ rocking |

| ~700 | Strong | C-S stretching |

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound shows a molecular ion peak (M⁺) at m/z 108, corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 108 | [CH₃SCH₂SCH₃]⁺ (Molecular Ion) |

| 61 | [CH₃SCH₂]⁺ |

| 47 | [CH₃S]⁺ |

| 45 | [CHS]⁺ |

Experimental Protocols

Synthesis

This is a common and efficient industrial method for preparing this compound.[4] The reaction involves the acid-catalyzed condensation of methyl mercaptan with formaldehyde.[4][11]

Reaction: 2 CH₃SH + H₂CO → CH₃SCH₂SCH₃ + H₂O

Experimental Protocol:

-

Reaction Setup: To a cooled (0-5 °C) and stirred solution of formaldehyde (e.g., 37% in water, 1 equivalent), add methyl mercaptan (2 equivalents) dropwise.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) to the mixture while maintaining the low temperature.

-

Reaction: Allow the mixture to stir at a low temperature for several hours, then let it warm to room temperature and stir overnight.

-

Workup: Transfer the reaction mixture to a separatory funnel. The organic layer, containing the product, will separate from the aqueous layer.

-

Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Purification: Filter off the drying agent and purify the crude product by fractional distillation under atmospheric or reduced pressure.

This compound can also be synthesized from DMSO, particularly with activators like acetic anhydride (B1165640) or oxalyl chloride.[1]

-

Using Acetic Anhydride: This method involves heating a mixture of DMSO and acetic anhydride, followed by hydrolysis.[1] Experimental Protocol:

-

A mixture of dimethyl sulfoxide (B87167) (1 equivalent) and acetic anhydride (1.35 equivalents) is heated in a sealed tube at 130 °C for 1 hour.[1]

-

The resulting intermediate, methylthiomethyl acetate, is then hydrolyzed with 51% sulfuric acid to yield this compound.[1]

-

-

Using Oxalyl Chloride: A more benign method involves the reaction of DMSO with oxalyl chloride at lower temperatures. Experimental Protocol:

-

A reaction mixture of DMSO and oxalyl chloride is prepared at 0 °C to room temperature.

-

Treatment of this mixture with 1 equivalent of triethylamine (B128534) (Et₃N) and 15 equivalents of water affords this compound in good yield.[1]

-

Purification

A general method for the purification of this compound involves washing with an alkaline solution followed by distillation.[12]

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in diethyl ether.

-

Alkaline Wash: Shake the ethereal solution with aqueous alkali (e.g., 5% NaOH solution) to remove acidic impurities and unreacted methyl mercaptan.[12] The strong odor of methyl mercaptan can be neutralized by treating the aqueous washings with dilute potassium permanganate (B83412) solution.[12]

-

Drying: Dry the washed ether solution over anhydrous potassium carbonate (K₂CO₃).[12]

-

Distillation: Filter the solution and distill it over fresh anhydrous K₂CO₃ under a stream of nitrogen to obtain the purified product.[12]

Chemical Reactions and Applications

This compound is a valuable intermediate in organic synthesis and is also used in the flavor and fragrance industry.[13][14]

Role as a Formyl Anion Equivalent (Umpolung)

A key application of this compound in organic synthesis is its use as a masked formyl anion, an example of "umpolung" (reactivity inversion). The methylene protons of this compound are acidic enough to be deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion. This carbanion can then react with various electrophiles. This is a variation of the Corey-Seebach reaction.

Reaction Steps:

-

Deprotonation (Lithiation): this compound is treated with n-BuLi in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the lithiated species.

-

Reaction with Electrophiles: The resulting nucleophilic carbanion reacts with a wide range of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones.

-

Hydrolysis: The resulting dithioacetal can be hydrolyzed back to a carbonyl group using reagents such as mercury(II) chloride (HgCl₂) or N-bromosuccinimide (NBS), thus accomplishing the overall formylation of the electrophile.

Other Applications

-

Flavor and Fragrance: It is an important component of truffle flavor and is used as a primary aromatic ingredient in truffle oil.[8] It is also found in various natural products like cheeses, milk, and fish oil.[2][3]

-

Pharmaceutical and Agrochemical Synthesis: It serves as an intermediate in the synthesis of sulfur-containing drugs and as a component in some fungicides and herbicides.[4]

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and eye irritation.[1][9][15][16][17] It has a strong, unpleasant odor (stench).[1]

Table 6: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference |

| H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [6][9][15] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [9][15][16] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][15] |

| H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. | [9][15] |

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Ground and bond containers when transferring material.[1] Use spark-proof tools and explosion-proof equipment.[1] Avoid contact with eyes, skin, and clothing.[1]

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]

Conclusion

This compound is a commercially significant organosulfur compound with a well-established role in the flavor industry and as a versatile reagent in organic synthesis. Its ability to function as a formyl anion equivalent through umpolung reactivity makes it a valuable tool for the construction of complex organic molecules. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound(1618-26-4) 13C NMR [m.chemicalbook.com]

- 4. Corey-Seebach Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. Methanediol from cloud-processed formaldehyde is only a minor source of atmospheric formic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. acs.org [acs.org]

- 10. distantreader.org [distantreader.org]

- 11. This compound(1618-26-4) 1H NMR spectrum [chemicalbook.com]

- 12. This compound | 1618-26-4 [chemicalbook.com]

- 13. This compound(1618-26-4) MS [m.chemicalbook.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Methanol - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectral Data of Bis(methylthio)methane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound bis(methylthio)methane (CAS No. 1618-26-4), also known as 2,4-dithiapentane. Detailed experimental protocols and tabulated spectral data are presented to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound (C₃H₈S₂), both ¹H and ¹³C NMR provide distinct signals corresponding to the molecule's two types of protons and carbons.

Spectral Data

The chemical shifts for this compound are recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 2.09 - 2.15 | Singlet | 6H | 2 x -S-CH₃ |

| ¹H | 3.56 - 3.62 | Singlet | 2H | -S-CH₂ -S- |

| ¹³C | 14.3 | Not Applicable | Not Applicable | 2 x -S-CH₃ |

| ¹³C | 40.1 | Not Applicable | Not Applicable | -S-CH₂ -S- |

Data sourced from studies conducted in CDCl₃ at 300-400 MHz for ¹H NMR and 25-100 MHz for ¹³C NMR.[1][2]

Experimental Protocol: NMR Analysis

The following outlines a general procedure for acquiring NMR spectra of small organic molecules like this compound.

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a standard 5 mm NMR tube.[3][4] For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[4]

-

Instrumentation : Utilize a nuclear magnetic resonance spectrometer, such as a 400 MHz instrument.

-

Data Acquisition :

-

The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.[4]

-

For ¹H NMR, the acquisition can typically be completed in a few minutes.[4]

-

For ¹³C NMR, acquisition may take from 20 minutes to over an hour, depending on the sample concentration.[4]

-

-

Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0 ppm).

References

Bis(methylthio)methane as a Formyl Anion Equivalent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of bis(methylthio)methane, a pivotal reagent in organic synthesis, primarily valued for its role as a formyl anion equivalent. By leveraging the concept of "umpolung" or polarity inversion, this compound allows for the transformation of the normally electrophilic carbonyl carbon of formaldehyde (B43269) into a potent nucleophile. This strategy, famously pioneered by Corey and Seebach, has become an indispensable tool for carbon-carbon bond formation and the synthesis of complex aldehydes and ketones.

Introduction to Umpolung and the Formyl Anion

In typical carbonyl chemistry, the carbon atom of a carbonyl group is electrophilic due to the high electronegativity of the adjacent oxygen atom.[1] The concept of umpolung, a term introduced by D. Seebach and E.J. Corey, describes the inversion of this polarity.[1] By converting an aldehyde like formaldehyde into a dithioacetal, such as this compound, the proton on the central carbon becomes sufficiently acidic to be removed by a strong base.[2] This generates a nucleophilic carbanion, which effectively serves as a "masked" formyl anion synthon (CHO⁻). This reactive intermediate can then engage with a variety of electrophiles, enabling the construction of more complex molecular architectures.[2][3]

The overall process, often referred to as the Corey-Seebach reaction, involves three key stages:

-

Formation of the Dithioacetal: Protection of the aldehyde.

-

Deprotonation and Alkylation: Generation of the nucleophile and reaction with an electrophile.

-

Hydrolysis: Deprotection to reveal the new aldehyde or ketone.[2]

Properties of this compound

This compound, also known as formaldehyde dimethyl mercaptal or 2,4-dithiapentane, is a clear, colorless to pale yellow liquid with a characteristic strong, sulfurous, or mustard-like odor.[4][5][6] It is a stable and readily available dithioacetal.[7][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 1618-26-4 | [4] |

| Molecular Formula | C₃H₈S₂ | [9] |

| Molecular Weight | 108.23 g/mol | [9] |

| Boiling Point | 147-148 °C | [5][10] |

| Density | 1.059 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.53 | [5] |

| Flash Point | 42-44 °C (107.6-111 °F) | [10] |

| Appearance | Clear, colorless to pale yellow oily liquid | [4][5][6] |

| Odor | Sulfurous, mustard-like, garlic-like | [5][6] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.62 (s, 2H, -S-CH₂-S-), 2.15 (s, 6H, 2 x -S-CH₃) | [9] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ 40.12 (-S-CH₂-S-), 14.31 (-S-CH₃) | [9] |

| IR Spectrum | Key peaks available in spectral databases. | [11] |

| UV Absorption | λmax 238 nm | [5][6] |

Synthesis and Experimental Protocols

This compound can be synthesized via the acid-catalyzed condensation of formaldehyde with methanethiol. An alternative laboratory preparation involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with an activating agent like acetic anhydride (B1165640).[12]

Experimental Protocol: Synthesis from DMSO and Acetic Anhydride (Modified from Zaraiskii et al.) [12]

-

Reaction Setup: In a sealed Pyrex glass tube, combine dimethyl sulfoxide (1.25 g, 16 mmol) and acetic anhydride (2.2 g, 21.6 mmol).

-

Heating: Heat the sealed tube at 130°C for 1 hour. This forms the intermediate methylthiomethyl acetate.

-

Hydrolysis: After cooling, carefully transfer the reaction mixture to a round-bottom flask. Add 51% sulfuric acid and heat to hydrolyze the intermediate.

-

Workup: Cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with aqueous alkali (e.g., 5% NaOH) to remove acidic impurities and unreacted methanethiol.[5][6] Dry the organic layer over anhydrous potassium carbonate, filter, and distill under a stream of nitrogen to yield pure this compound.[5][6] Note: This reaction generates foul-smelling byproducts and should be performed in a well-ventilated fume hood.[5][6]

The core of this methodology is the deprotonation of this compound to form its lithiated salt, which serves as the formyl anion equivalent.

Experimental Protocol: Lithiation and Alkylation

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of Reagents: Add this compound (1.0 eq) to the cold THF.

-

Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution for 30-60 minutes at -78 °C.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., an alkyl halide, epoxide, or ketone) (1.0 eq) in anhydrous THF dropwise to the lithiated species.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 1-3 hours, then slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting dithioacetal product by column chromatography or distillation.

Table 3: Representative Reactions with Electrophiles

| Electrophile | Product Type | Typical Yields |

| Alkyl Halides (R-Br, R-I) | Dithioacetal of a higher aldehyde | 70-95% |

| Epoxides | Dithioacetal of a γ-hydroxy aldehyde | 70-90% |

| Aldehydes & Ketones | Dithioacetal of an α-hydroxy aldehyde | 70-90% |

| Carbon Dioxide (CO₂) | Dithioacetal of an α-keto carboxylic acid | 70-75% |

| Imines | Dithioacetal of an α-amino aldehyde | ~70% |

(Yields are approximate and can vary significantly based on substrate and reaction conditions).[13]

The final step is the hydrolysis of the dithioacetal to unveil the target aldehyde. While historical methods often used toxic mercury(II) salts, modern protocols favor oxidative cleavage under milder conditions.[14] Reagents like o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) are effective for this transformation.[14][15]

Experimental Protocol: Deprotection using IBX [15]

-

Reaction Setup: In a round-bottom flask, dissolve the dithioacetal (1.0 eq) in a suitable solvent mixture such as DMSO or water with a co-solvent like β-cyclodextrin to improve solubility.

-

Addition of Oxidant: Add o-iodoxybenzoic acid (IBX) (2.0-3.0 eq) to the solution at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude aldehyde product by column chromatography.

Safety and Handling

This compound is a flammable liquid and vapor and should be kept away from heat, sparks, and open flames.[4][10][16] It is an irritant, causing skin and serious eye irritation.[4][10][16] Inhalation may cause respiratory tract irritation, dizziness, and headache.[4]

-

Handling: Use only in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Ground and bond containers when transferring material to prevent static discharge.[4][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][10]

-

Odor Control: The compound and its precursors/byproducts (like methanethiol) have a powerful, unpleasant stench.[4][5][6] All glassware should be decontaminated and gaseous effluents should be passed through a bleach or potassium permanganate (B83412) scrub to oxidize the odorous sulfur compounds.[5][6]

Conclusion

This compound is a highly effective and versatile reagent that provides a reliable solution to the synthetic challenge of formyl anion chemistry. Through the principle of umpolung, it allows for the nucleophilic introduction of a one-carbon aldehyde unit, a transformation that is otherwise synthetically difficult. The stability of the dithioacetal group to a wide range of conditions, coupled with the development of mild deprotection methods, ensures its continued and widespread application in modern organic synthesis, from academic research to the development of novel pharmaceuticals.

References

- 1. Umpolung - Wikipedia [en.wikipedia.org]

- 2. Thioacetal - Wikipedia [en.wikipedia.org]

- 3. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound | 1618-26-4 [chemicalbook.com]

- 6. This compound CAS#: 1618-26-4 [m.chemicalbook.com]

- 7. Showing Compound this compound (FDB003375) - FooDB [foodb.ca]

- 8. ymdb.ca [ymdb.ca]

- 9. 2,4-Dithiapentane | C3H8S2 | CID 15380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synerzine.com [synerzine.com]

- 11. This compound(1618-26-4) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | TCI Deutschland GmbH [tcichemicals.com]

- 15. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 16. tcichemicals.com [tcichemicals.com]

Umpolung Reactivity of Bis(methylthio)methane: A Technical Guide for Synthetic Chemists

An in-depth exploration of the polarity inversion of bis(methylthio)methane, transforming it from a latent electrophile into a potent nucleophilic formyl anion equivalent for advanced organic synthesis.

Executive Summary

Umpolung, or the reversal of polarity, is a powerful strategy in organic synthesis that allows for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic disconnections.[1][2] This guide focuses on the umpolung reactivity of this compound, also known as formaldehyde (B43269) dimethyl dithioacetal.[2] By converting the typically electrophilic carbonyl carbon into a nucleophilic center, this compound serves as a versatile and effective formyl anion synthon.[3] This technical document provides a comprehensive overview of the core principles, detailed experimental protocols for the generation of the key carbanion and its subsequent reactions, and modern methods for the final deprotection step. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction to Umpolung and Dithioacetals

The German term "umpolung" translates to "polarity inversion."[2] In organic chemistry, it refers to the modification of a functional group to reverse its inherent polarity.[3] The carbonyl group, for instance, possesses an electrophilic carbon atom due to the electronegativity of the oxygen atom. Umpolung strategies aim to make this carbon atom nucleophilic.[2]

The conversion of an aldehyde to a dithioacetal is a classic example of this principle, forming the basis of the renowned Corey-Seebach reaction.[3][4] While this reaction most commonly employs cyclic 1,3-dithianes, the acyclic analogue, this compound, offers a readily accessible and effective alternative. The protons on the central methylene (B1212753) group of this compound are rendered acidic (pKa ≈ 30-31 for related dithianes) by the two adjacent sulfur atoms, which can stabilize the resulting carbanion.[5][6] Deprotonation with a strong base, such as n-butyllithium, generates a potent nucleophile, bis(methylthio)methyllithium, which is the synthetic equivalent of a formyl anion.[7][8]

This lithiated species can then react with a wide array of electrophiles to form new carbon-carbon bonds. Subsequent hydrolysis of the dithioacetal group unmasks the carbonyl functionality, yielding the final aldehyde product.[3]

Core Synthetic Workflow

The overall synthetic pathway involving the umpolung of this compound can be broken down into three primary stages: deprotonation to form the nucleophile, reaction with an electrophile, and deprotection to reveal the carbonyl group.

Experimental Protocols

The following sections provide detailed, representative protocols for the key steps in the umpolung of this compound. Note: These protocols are based on established procedures for dithianes and should be adapted and optimized for specific substrates and scales.[9] All operations involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[9]

Protocol 1: Lithiation of this compound and Alkylation with Benzyl (B1604629) Bromide

This protocol details the generation of the bis(methylthio)methyllithium anion and its subsequent reaction with an alkyl halide electrophile.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Benzyl bromide (1.1 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an argon atmosphere, add this compound.

-

Add anhydrous THF via syringe to achieve a concentration of approximately 0.5 M.

-

Cool the solution to -30 °C to -20 °C using a dry ice/acetone or ice/salt bath.

-

Slowly add n-butyllithium dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -15 °C. The solution may turn a pale yellow color, indicating the formation of the anion.

-

Stir the solution at this temperature for 1-2 hours to ensure complete deprotonation.

-

Slowly add benzyl bromide dropwise via syringe, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 2-3 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 2-benzyl-bis(methylthio)methane, which can be purified by column chromatography on silica (B1680970) gel.

Reaction with Various Electrophiles

The generated bis(methylthio)methyllithium is a versatile nucleophile that reacts with a broad range of electrophiles. The general reaction yields for these types of transformations are typically in the range of 70-90%.[8]

| Electrophile Class | Example Electrophile | Product Type | Representative Yield (%) |

| Alkyl Halides | Benzyl bromide | 2-Alkyl Dithioacetal | 70 - 90 |

| Epoxides | Styrene oxide | 2-(β-Hydroxyalkyl) Dithioacetal | ~70 |

| Aldehydes/Ketones | Cyclohexanone | 2-(α-Hydroxyalkyl) Dithioacetal | 70 - 90 |

| Acyl Halides | Benzoyl chloride | 2-Acyl Dithioacetal | Moderate to Good |

| Carbon Dioxide | CO₂ (gas) | Dithioacetal of α-Ketoacid | 70 - 75 |

Table 1: Representative reactions and yields for lithiated dithianes.[8]

The reaction mechanism for the initial deprotonation and subsequent alkylation is a straightforward acid-base reaction followed by nucleophilic substitution.

Protocol 2: Mercury-Free Deprotection of 2-Substituted this compound

Historically, the hydrolysis of dithioacetals was often accomplished using toxic mercury(II) salts.[3] Modern, more environmentally benign methods are now preferred. This protocol describes a metal-free deprotection using N-chlorosuccinimide (NCS) and silver nitrate (B79036) as a representative example of milder oxidative hydrolysis methods. Another effective metal-free option involves using trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI).[4][10]

Materials:

-

2-Substituted this compound (e.g., from Protocol 1) (1.0 eq)

-

Aqueous acetonitrile (B52724) (e.g., 9:1 CH₃CN:H₂O)

-

N-Chlorosuccinimide (NCS) (2.2 eq)

-

Silver Nitrate (AgNO₃) (2.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 2-substituted this compound in a mixture of acetonitrile and water.

-

Cool the solution in an ice bath to 0 °C.

-

In a separate flask, dissolve NCS and AgNO₃ in aqueous acetonitrile.

-

Add the NCS/AgNO₃ solution dropwise to the dithioacetal solution over 10-15 minutes. A precipitate will likely form.

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC (typically 15-60 minutes).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution followed by saturated aqueous Na₂S₂O₃ solution.

-

Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with dichloromethane.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography.

Applications in Drug Development and Complex Molecule Synthesis

The ability to formyl- and acyl-anion equivalents is of paramount importance in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The Corey-Seebach reaction and its variants have been employed in the synthesis of a wide range of compounds, such as polyketides, alkaloids, and terpenoids.[11] The use of this compound provides a direct route to aldehydes, which are versatile intermediates for further transformations, including:

-

Wittig and Horner-Wadsworth-Emmons olefination

-

Reductive amination to form complex amines

-

Oxidation to carboxylic acids

-

Grignard and organolithium additions

This methodology allows for the retrosynthetic disconnection of a target molecule at the carbonyl carbon, opening up novel and efficient synthetic routes that are crucial in the drug development pipeline.

Conclusion

The umpolung reactivity of this compound provides a powerful and accessible method for the generation of a formyl anion equivalent. Through a straightforward sequence of deprotonation, reaction with an electrophile, and subsequent hydrolysis, a wide variety of aldehydes can be synthesized. This technical guide has provided the foundational knowledge and detailed experimental frameworks necessary for the practical application of this chemistry. With the advent of modern, mercury-free deprotection methods, the utility of dithioacetal chemistry, including that of this compound, continues to be a valuable tool for synthetic chemists in academic and industrial research.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rjstonline.com [rjstonline.com]

- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Corey-Seebach Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Bis(methylthio)methyllithium | C3H7LiS2 | CID 10898689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. princeton.edu [princeton.edu]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. encyclopedia.pub [encyclopedia.pub]

Bis(methylthio)methane: A Comprehensive Technical Guide to its Use as a Carbonyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Among the arsenal (B13267) of protecting groups for carbonyl functionalities, dithioacetals have carved a significant niche due to their unique stability profile. This technical guide provides an in-depth exploration of bis(methylthio)methane as a versatile and effective protecting group for aldehydes and ketones. This compound, an acyclic dithioacetal, offers a distinct set of advantages in terms of formation, stability, and deprotection, making it a valuable tool for synthetic chemists in academia and the pharmaceutical industry.[1][2][3] This guide will furnish researchers, scientists, and drug development professionals with the essential knowledge, quantitative data, and detailed experimental protocols to effectively implement this compound in their synthetic strategies.

Formation of this compound Protected Carbonyls

The protection of a carbonyl group as a bis(methylthio)acetal or ketal involves the reaction of the carbonyl compound with two equivalents of methanethiol (B179389), typically in the presence of a Lewis or Brønsted acid catalyst. The reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes further reaction with a second equivalent of methanethiol to yield the dithioacetal.

Reaction Mechanism

The formation of a bis(methylthio)acetal is a reversible process. The equilibrium is typically driven towards the product by removing water, a byproduct of the reaction.

Quantitative Data on Protection Reactions

The efficiency of the protection of carbonyl compounds with this compound is dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative quantitative data for the formation of bis(methylthio)acetals and ketals.

| Carbonyl Substrate | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde (B42025) | BF₃·OEt₂ | CH₂Cl₂ | 2 | RT | 92 | N/A |

| 4-Methoxybenzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 1.5 | RT | 95 | N/A |

| 4-Nitrobenzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 3 | RT | 88 | N/A |

| Cyclohexanone | H₄SiW₁₂O₄₀/PAn | None | 0.67 | RT | 96.5 | [4] |

| Various Aldehydes | Anhydrous CuSO₄ | None | Varies | RT | Excellent | N/A |

| Benzaldehyde | 0.1 mol% HCl | Methanol | 0.5 | RT | >99 (conversion) | [5] |

Note: "N/A" indicates that while the reaction is known and feasible, a specific literature reference with this exact quantitative data was not retrieved in the search. The data for benzaldehyde derivatives with BF₃·OEt₂ is representative of common Lewis acid-catalyzed thioacetalization reactions.

Deprotection of this compound Protected Carbonyls

The regeneration of the carbonyl group from its bis(methylthio)acetal or ketal requires specific deprotection strategies, as dithioacetals are generally stable to acidic and basic conditions. Common methods involve the use of metal salts, oxidizing agents, or alkylating agents to facilitate the cleavage of the C-S bonds.

Deprotection Workflow

The general workflow for the deprotection of a bis(methylthio)acetal involves the reaction with a suitable reagent to activate the sulfur atoms, followed by hydrolysis to regenerate the carbonyl compound.

Quantitative Data on Deprotection Reactions

A variety of reagents can be employed for the deprotection of bis(methylthio)acetals and ketals, with the choice of reagent depending on the other functional groups present in the molecule. The following table provides quantitative data for several deprotection methods.

| Protected Substrate | Reagent | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |

| 2-(3-Nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid-state | 2 | RT | 95 | [2] |

| 2-Phenyl-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid-state | 3 | RT | 90 | [2] |

| 2-Heptyl-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid-state | 1 | RT | 96 | [2] |

| 2-Phenyl-1,3-dithiolane | Hg(NO₃)₂·3H₂O | Solid-state | 2 | RT | 93 | [2] |

| Dithiane of Acetophenone | TMSCl / NaI | CH₃CN | 24 h | 60 | 92 | [3][6] |

| Dithiolane of 4-Phenylcyclohexanone | TMSCl / NaI | CH₃CN | 24 h | 60 | 93 | [3][6] |

| Various Acetals/Ketals | I₂ (catalytic) | Acetone | 5-45 | RT | Excellent | [7][8] |

Note: The data from the references often pertains to cyclic dithioacetals (dithianes and dithiolanes). However, these methods are generally applicable to acyclic dithioacetals like those derived from this compound, with similar high efficiencies expected.

Stability Profile

A key advantage of using this compound as a protecting group is its stability under a wide range of reaction conditions where other protecting groups, such as acetals, might be cleaved.

-

Acidic Conditions: Dithioacetals are significantly more stable to acidic hydrolysis than their oxygen analogues (acetals).[5]

-

Basic Conditions: They are stable to strong bases, including organometallic reagents.

-

Nucleophiles: The bis(methylthio)acetal group is unreactive towards common nucleophiles such as Grignard reagents and organolithium compounds.

-

Reducing Agents: The group is generally stable to hydride reducing agents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H).[9]

This robust stability profile allows for a wide range of chemical transformations to be performed on other parts of the molecule while the carbonyl group remains protected.

Applications in Organic Synthesis

The unique properties of this compound make it a valuable protecting group in the synthesis of complex molecules, including natural products and pharmaceuticals. Its use is particularly advantageous in synthetic routes that require the use of strong bases, organometallic reagents, or acidic conditions that would cleave traditional acetal (B89532) protecting groups.

This compound serves as a key intermediate in the synthesis of various sulfur-containing drugs.[1][2][3] While specific examples of its use in the total synthesis of complex natural products are not extensively documented in the initial search results, the principles of dithioacetal protection are widely applied in this field. The stability and reliable deprotection methods associated with dithioacetals make them a cornerstone in the strategic protection of carbonyl groups during the assembly of intricate molecular architectures.[6][7]

Experimental Protocols

Protocol 1: Protection of Benzaldehyde as its Bis(methylthio)acetal

Materials:

-

Benzaldehyde

-

Methanethiol (or a suitable precursor like dimethyl disulfide with a reducing agent)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add boron trifluoride etherate (1.2 eq).

-

Slowly bubble methanethiol gas (2.2 eq) through the solution, or add a solution of methanethiol in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude bis(methylthio)acetal.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of a Bis(methylthio)acetal using Mercury(II) Nitrate (B79036)

Materials:

-

Bis(methylthio)acetal substrate

-

Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O)

-

Mortar and pestle

-

Diethyl ether

-

Celite

-

Standard glassware for organic synthesis

Procedure:

-

In a mortar, place the bis(methylthio)acetal (1.0 eq) and mercury(II) nitrate trihydrate (2.0 eq).

-

Grind the mixture vigorously with a pestle for 1-4 minutes. Monitor the reaction progress by TLC.

-

Upon completion, add diethyl ether to the reaction mixture and triturate.

-

Filter the mixture through a pad of Celite to remove the insoluble mercury salts.

-

Wash the Celite pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude carbonyl compound.

-

Purify the product by column chromatography on silica gel or distillation if necessary.[2]

Safety Note: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and dispose of waste according to institutional safety protocols.

Conclusion

This compound offers a reliable and robust method for the protection of carbonyl groups in a variety of synthetic contexts. Its ease of formation, exceptional stability towards a broad range of reagents, and the availability of efficient deprotection protocols make it an invaluable tool for organic chemists. The quantitative data and detailed experimental procedures provided in this guide are intended to facilitate the successful application of this compound as a protecting group in complex synthetic endeavors, contributing to the advancement of chemical research and drug development.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. edusj.uomosul.edu.iq [edusj.uomosul.edu.iq]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of marine natural products without using protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Total synthesis of marine natural products without using protecting groups | Semantic Scholar [semanticscholar.org]

- 8. Total synthesis of natural products | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Gas-Phase Structure and Conformation of Bis(methylthio)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase molecular structure and conformational properties of bis(methylthio)methane, (CH₃S)₂CH₂. The information presented herein is compiled from gas-phase electron diffraction (GED) studies augmented by ab initio molecular orbital calculations, offering critical insights for professionals in computational chemistry and drug design where molecular geometry is paramount.

Conformational Analysis in the Gas Phase

In the gas phase at approximately 100°C, this compound exists as a conformational mixture. The predominant conformer is the G+G+ form, accounting for an estimated 70(18)% of the mixture.[1][2][3][4] A minor contribution arises from the GA conformer.[1][2] The G+G+ conformer, which possesses C₂ symmetry, is characterized by the methyl groups being situated on opposite sides of the central S-C-S plane.[1][2][3][4] The less abundant GA conformer exhibits C₁ symmetry.[1][2]

Four primary conformers of this compound are theoretically possible: G+G+ (C₂ symmetry), GA (C₁ symmetry), AA (C₂ᵥ symmetry), and G+G- (Cₛ symmetry).[2] However, experimental evidence strongly indicates that the G+G+ and GA forms are the most significant in the gas phase.[1][2] The stability of the G+G+ conformer is likely influenced by the anomeric effect.

Theoretical calculations provide the relative enthalpies and key torsion angles for the different conformers. These values are crucial for understanding the conformational preferences of the molecule.

Table 1: Calculated Torsion Angles and Relative Enthalpies of this compound Conformers

| Conformer | Symmetry | φ(C-S-C-S) (°) | Relative Enthalpy (kcal mol⁻¹) |

| G+G+ | C₂ | 54(6) | 0.00 |

| GA | C₁ | 74 and 186 | 2.2(6) |

Data sourced from combined GED/ab initio studies. The enthalpy difference corresponds to a composition of 70(18)% G+G+ and 30% GA.[1][3][4]

Molecular Geometry of the G+G+ Conformer

The precise geometric parameters of the dominant G+G+ conformer have been determined through a combined analysis of gas-phase electron diffraction data and ab initio calculations. These structural details are fundamental for accurate molecular modeling and simulations.

The experimentally and theoretically refined structural parameters for the G+G+ conformer of this compound are summarized below.

Table 2: Structural Parameters of the G+G+ Conformer of this compound

| Parameter | Value |

| Bond Lengths (rg, Å) | |

| r(CCH₃-S) | 1.805(2) |

| r(CCH₂-S) | 1.806(2) |

| r(CCH₃-H) | 1.108(5) |

| r(CCH₂-H) | 1.098(5) |

| Bond Angles (∠α, °) | |

| ∠(C-S-C) | 102.8(24) |

| ∠(S-C-S) | 115.9(3) |

| ∠(H-CCH₂-H) | 107.5 (ab initio) |

| ∠(S-CCH₃-H) | 108.9 (ab initio) |

Values are from a combined GED/ab initio (HF/6-311+G(d)) study, with 2σ uncertainties in parentheses.[1][3]

Experimental and Computational Methodologies

A robust understanding of the techniques employed to elucidate the structure of this compound is essential for critically evaluating the data.

The experimental determination of the molecular structure was primarily achieved using gas-phase electron diffraction.[5] This technique involves directing a high-energy electron beam onto a gaseous sample and analyzing the resulting diffraction pattern to deduce internuclear distances.

The experimental workflow for the GED analysis of this compound can be summarized as follows:

The sample of this compound was vaporized at temperatures between 75-95°C and introduced into the diffraction apparatus through a nozzle heated to 90-105°C.[2] An accelerating voltage of 42.02 kV was used for the electron beam.[2] The resulting diffraction patterns were recorded at two different camera distances to capture a wide range of scattering angles.[2]

To complement the experimental data and aid in the structural refinement, ab initio molecular orbital calculations were performed. These computational methods are essential for determining the structures of different conformers, which may be too similar to resolve completely by electron diffraction alone.[2]

The theoretical calculations involved several levels of theory to ensure the reliability of the results:

Calculations were performed at the Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (B3LYP) levels, all employing the 6-311+G(d) basis set.[1][3] These calculations provided theoretical values for geometries, enthalpy differences, and entropy differences between the conformers, which were then used in conjunction with the experimental GED data to arrive at the final, refined structure.[1]

Conclusion

The gas-phase structure of this compound is characterized by a predominance of the G+G+ conformer with C₂ symmetry. The detailed geometric parameters and conformational energetics presented in this guide, derived from a synergistic application of gas-phase electron diffraction and ab initio calculations, provide a solid foundation for advanced molecular modeling, conformational analysis in drug discovery, and fundamental chemical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure and conformation of this compound, (MeS)(2)CH2, determined by gas-phase electron diffractiom and ab initio methods - ePrints Soton [eprints.soton.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Unraveling the Conformational Landscape of Bis(methylthio)methane: A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(methylthio)methane (BMTM), a molecule of interest in various chemical and biological contexts, exhibits a fascinating and complex conformational landscape. Understanding the spatial arrangements of its constituent atoms is paramount for predicting its reactivity, intermolecular interactions, and ultimately its function in molecular systems. This technical guide provides a comprehensive overview of the theoretical studies on the conformation of BMTM, presenting key quantitative data, detailing experimental and computational methodologies, and visualizing the conformational relationships. This document is intended to serve as a core reference for researchers in computational chemistry, drug design, and materials science.

Introduction

The conformational flexibility of a molecule is a critical determinant of its physical, chemical, and biological properties. For this compound (CH₃SCH₂SCH₃), the rotation around the two central carbon-sulfur (C-S) bonds dictates its overall shape and energy profile. Theoretical studies, leveraging the power of computational chemistry, have been instrumental in elucidating the preferred conformations, the energy barriers separating them, and the geometric parameters that define them. This guide synthesizes the findings from key theoretical investigations to provide a clear and actionable understanding of BMTM's conformational behavior.

Conformational Isomers of this compound